2-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol
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Overview
Description
2-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol is a chemical compound with the molecular formula C18H12ClN3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorophenylhydrazine with 2-aminopyrimidine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol involves its interaction with specific molecular targets. It is known to act as an antagonist or inhibitor in various biochemical pathways. For example, it can inhibit certain enzymes or receptors, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol
- 2-(2-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenol
- 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-ylmethanone
Uniqueness
2-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClN3O |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol |
InChI |
InChI=1S/C18H12ClN3O/c19-13-7-5-12(6-8-13)15-11-18-20-10-9-16(22(18)21-15)14-3-1-2-4-17(14)23/h1-11,23H |
InChI Key |
HTHYIYXMFKSHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC3=CC(=NN23)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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